Yhhu6669

説明

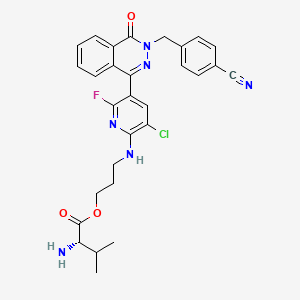

The compound "3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate" is a structurally complex molecule featuring a pyridine core substituted with chloro, fluoro, and phthalazinone groups, linked to a 4-cyanophenylmethyl moiety. Structural elucidation techniques like NMR and UV spectroscopy, as applied to related compounds in (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), would be critical for confirming its configuration .

特性

分子式 |

C29H28ClFN6O3 |

|---|---|

分子量 |

563.0 g/mol |

IUPAC名 |

3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoro-2-pyridinyl]amino]propyl (2S)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C29H28ClFN6O3/c1-17(2)24(33)29(39)40-13-5-12-34-27-23(30)14-22(26(31)35-27)25-20-6-3-4-7-21(20)28(38)37(36-25)16-19-10-8-18(15-32)9-11-19/h3-4,6-11,14,17,24H,5,12-13,16,33H2,1-2H3,(H,34,35)/t24-/m0/s1 |

InChIキー |

MHFNNHNOWUKKRM-DEOSSOPVSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

正規SMILES |

CC(C)C(C(=O)OCCCNC1=C(C=C(C(=N1)F)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC=C(C=C4)C#N)Cl)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Nucleophilic Substitution Reactions: These

類似化合物との比較

Comparison with Similar Compounds

However, insights can be drawn from analogs with shared structural motifs:

Key Structural Features and Analogues

Pyridine/Phthalazinone Derivatives: Compounds like those listed in and (e.g., trifluoromethylpyridine derivatives) share pyridine cores but lack the phthalazinone and amino acid ester groups. These substitutions often enhance metabolic stability or target affinity in kinase inhibitors . The 4-cyanophenylmethyl group in the target compound may resemble benzyl or arylalkyl substituents in and , which influence lipophilicity and receptor binding .

Amino Acid Ester Moieties: The (2S)-2-amino-3-methylbutanoate ester is structurally analogous to branched-chain amino acid derivatives (e.g., valine or leucine esters), which are used to improve membrane permeability in prodrugs. Similar esters are noted in (e.g., thiazolo-pyrimidine carboxamides) but lack direct pharmacological overlap .

Fluorinated and Chlorinated Substituents: The 6-fluoro and 3-chloro groups on the pyridine ring are common in agrochemicals and pharmaceuticals (e.g., fluoroquinolones). and highlight fluorophenyl and chloropyridine systems, which often enhance bioavailability and resistance to oxidative metabolism .

Hypothetical Pharmacokinetic and Toxicity Profiles

- Bioavailability: The esterified side chain may enhance oral absorption compared to non-esterified analogs, as seen in prodrugs like valacyclovir.

Data Gaps and Limitations

No empirical data (e.g., IC50, logP, or metabolic stability) for the target compound or direct analogs are present in the provided evidence. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。